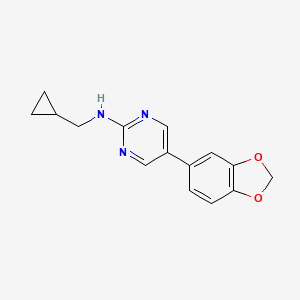
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine, commonly referred to as 5-CPMP, is a small molecule that has recently been studied for its potential therapeutic applications. 5-CPMP is a member of the benzodioxole family of compounds, which are known to possess a variety of pharmacological properties. This molecule has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-CPMP has been studied extensively in the field of scientific research. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels. Furthermore, this molecule has been found to possess anti-oxidant and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-CPMP is not yet fully understood. However, it is believed that this molecule acts by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical events that ultimately lead to the desired biological effect. It is thought that this molecule may also interact with other molecules in the cell, such as enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects
5-CPMP has been found to possess a variety of biochemical and physiological effects. This molecule has been shown to possess anti-inflammatory, anti-neoplastic, and anti-angiogenic properties. In addition, 5-CPMP has been found to possess anti-oxidant and anti-microbial properties, and has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-CPMP in laboratory experiments has several advantages. This molecule is relatively easy to synthesize and is relatively inexpensive to obtain. Furthermore, this molecule is stable in aqueous solutions and can be stored for long periods of time without degradation. However, there are also some limitations associated with using 5-CPMP in laboratory experiments. This molecule is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, 5-CPMP is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Zukünftige Richtungen
The potential applications of 5-CPMP are still being explored. Some of the future directions for research involving this molecule include the development of novel therapeutic agents, the investigation of its effects on other diseases and conditions, and the exploration of its potential as an anti-cancer agent. In addition, further research is needed to understand the mechanism of action of 5-CPMP and to identify potential drug targets. Finally, additional studies are needed to determine the safety and efficacy of this molecule for use in humans.
Synthesemethoden
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine has been reported in several studies. The most common method for synthesizing this compound involves reacting a benzodioxole with a cyclopropylmethylpyrimidine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The product is then isolated by column chromatography and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLGPOKUSAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
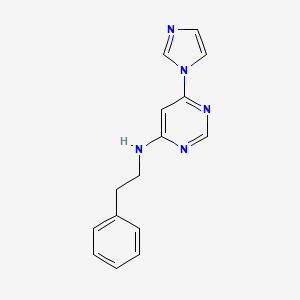
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
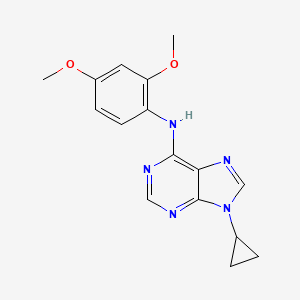
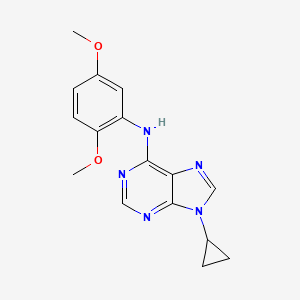
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

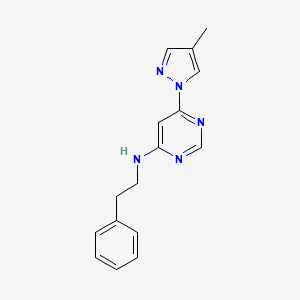
![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
